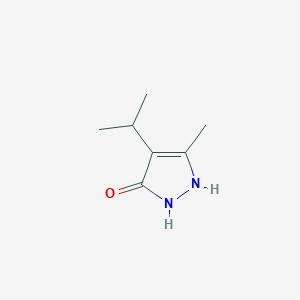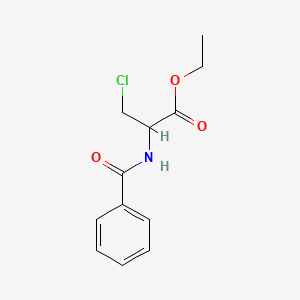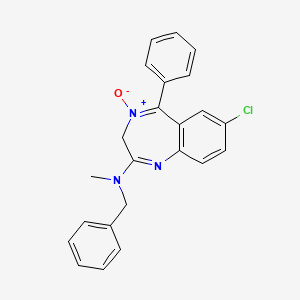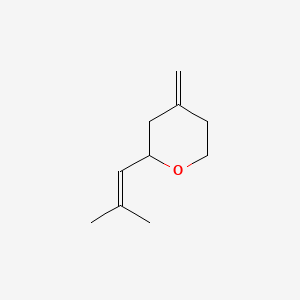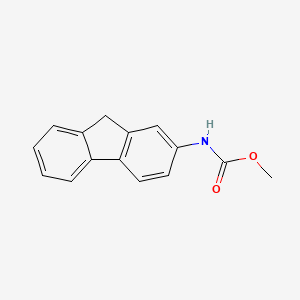
2-Fluorenecarbamic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-Fluoren-2-yl)carbamic acid methyl ester is a chemical compound with the molecular formula C15H13NO2 It is a derivative of carbamic acid and features a fluorenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Fluoren-2-yl)carbamic acid methyl ester typically involves the reaction of 9H-fluoren-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for N-(9H-Fluoren-2-yl)carbamic acid methyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of automated systems for precise control of temperature and reaction time
- Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
N-(9H-Fluoren-2-yl)carbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Fluorenone derivatives
Reduction: Fluoren-2-ylmethanol
Substitution: Various substituted fluorenyl derivatives
Scientific Research Applications
N-(9H-Fluoren-2-yl)carbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(9H-Fluoren-2-yl)carbamic acid methyl ester involves its interaction with various molecular targets. The fluorenyl group can intercalate with DNA, making it useful in studying DNA-binding interactions. Additionally, the ester group can undergo hydrolysis to release the active fluorenylamine, which can interact with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(9H-Fluoren-9-ylmethoxy)carbonyl derivatives: These compounds also feature a fluorenyl group but differ in the functional groups attached to the nitrogen atom.
Fluorenylmethyl carbamates: Similar structure but with different substituents on the carbamate group.
Uniqueness
N-(9H-Fluoren-2-yl)carbamic acid methyl ester is unique due to its specific combination of the fluorenyl group and the carbamic acid ester
Properties
CAS No. |
60550-85-8 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl N-(9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C15H13NO2/c1-18-15(17)16-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
KMSUWWHYYOFHDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)

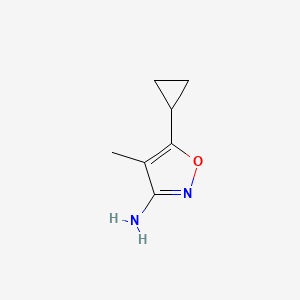
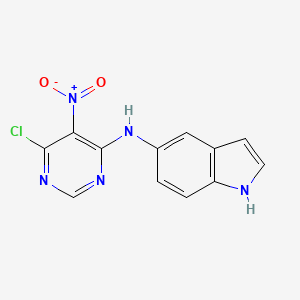
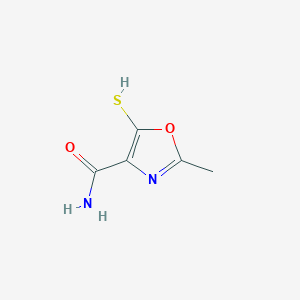
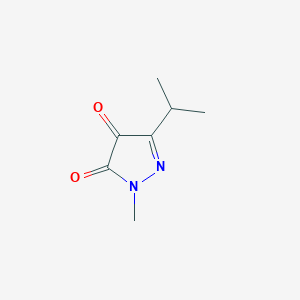
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
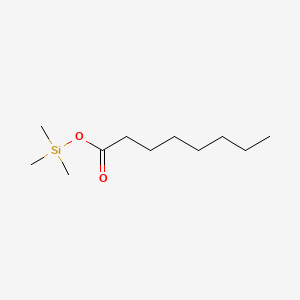
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
